2,6-Dichloro-3-(chloromethyl)pyridine
Overview
Description
2,6-Dichloro-3-(chloromethyl)pyridine is a heterocyclic compound . It appears as a pale-yellow to yellow-brown solid .
Synthesis Analysis
2,6-Dichloro-3-(chloromethyl)pyridine is a building block for the synthesis of a variety of pyridine derivatives . It has been used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The molecular formula of 2,6-Dichloro-3-(chloromethyl)pyridine is C7H4Cl3N . The InChI code is 1S/C6H4Cl3N/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2 .Chemical Reactions Analysis
2,6-Dichloro-3-(chloromethyl)pyridine is used in various chemical reactions. For instance, it has been used in the synthesis of trifluoromethylpyridines .Physical And Chemical Properties Analysis
2,6-Dichloro-3-(chloromethyl)pyridine is a solid with a melting point of 89 - 90°C .Scientific Research Applications
Synthesis and Characterization in Complex Compounds
2,6-Dichloro-3-(chloromethyl)pyridine has been utilized in the synthesis of complex compounds. For instance, its oxidative addition to [IrCl(PPh3)3] led to the formation of cis(P,P)-[IrCl2(ClCH2-py-CH2-C,N)(PPh3)2], demonstrating its potential in creating dinuclear structures in coordination chemistry (Yamasaki et al., 1997).
Electrical Conductivity Studies
The chloromethyl groups of derivatives like 2,2′-dichlorodiethyl ether and poly(epichlorhydrin) have been used to study the electrical conductivity of TCNQ complexes, showcasing its role in materials science and electrical engineering research (Bruce & Herson, 1967).
Complex Formation and Reactions
2,6-Dichloro-3-(chloromethyl)pyridine is instrumental in forming various complex compounds, like C,N-Chelated (2-Pyridylmethyl)rhodium(III) complexes, showing its versatility in creating novel molecular structures (Shinkawa et al., 1995).
Ligand Formation for Metal Complexes
It's used in the formation of ligands for metal complexes, such as Palladium(II) complexes with pincer (Se,N,Se) ligands, illustrating its use in inorganic chemistry and catalysis (Das et al., 2009).
Coordination Chemistry
The compound has been involved in the synthesis of coordination complexes with various metals, expanding its application in the field of coordination chemistry (Teixidor et al., 1989).
Catalysis and Electrochemical Studies
Its role in catalysis and electrochemical studies is exemplified by its involvement in direct and cobalt(I) salen-catalyzed reduction, contributing to the understanding of electrochemical processes (Ji et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,6-dichloro-3-(chloromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPPTKONDXHDBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CCl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194612 | |
Record name | Pyridine, 2,6-dichloro-3-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-(chloromethyl)pyridine | |
CAS RN |
41789-37-1 | |
Record name | Pyridine, 2,6-dichloro-3-(chloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041789371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2,6-dichloro-3-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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